molecular formula C20H18FNO4 B2662031 1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-40-9

1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2662031
CAS No.: 1797702-40-9
M. Wt: 355.365
InChI Key: COKBJFKZRZYELH-UHFFFAOYSA-N
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Description

1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, enhancing its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalysts and phase transfer agents to facilitate the reactions. The process may also involve recrystallization and purification steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and spiro compounds, such as:

Uniqueness

1’-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific spiro structure and the presence of a fluorophenoxy group, which may enhance its biological activity and chemical stability compared to other similar compounds.

Properties

IUPAC Name

1'-[2-(2-fluorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-16-7-3-4-8-17(16)25-13-18(23)22-11-9-20(10-12-22)15-6-2-1-5-14(15)19(24)26-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKBJFKZRZYELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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